REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH:9]([c:15]2[cH:16][cH:17][c:18]([F:21])[cH:19][cH:20]2)[C:10](=[O:14])[O:11][CH2:12][CH2:13]1.[CH2:39]1[O:40][CH2:41][CH2:42][CH2:43]1.[F:22][C:23]([c:24]1[cH:25][c:26]([C:27](=[O:28])[Cl:29])[cH:30][c:31]([C:33]([F:34])([F:35])[F:36])[cH:32]1)([F:37])[F:38]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH:9]([c:15]2[cH:16][cH:17][c:18]([F:21])[cH:19][cH:20]2)[CH:10]([O:14][C:27]([c:26]2[cH:25][c:24]([C:23]([F:22])([F:37])[F:38])[cH:32][c:31]([C:33]([F:34])([F:35])[F:36])[cH:30]2)=[O:28])[O:11][CH2:12][CH2:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1OCCN(Cc2ccccc2)C1c1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1cc(C(F)(F)F)cc(C(F)(F)F)c1
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Name
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O=C(OC1OCCN(Cc2ccccc2)C1c1ccc(F)cc1)c1cc(C(F)(F)F)cc(C(F)(F)F)c1
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Type
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product
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Smiles
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O=C(OC1OCCN(Cc2ccccc2)C1c1ccc(F)cc1)c1cc(C(F)(F)F)cc(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |